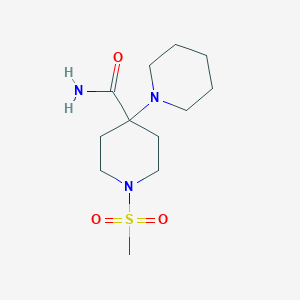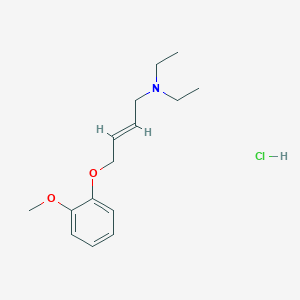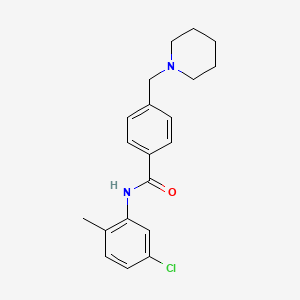
N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide, also known as NBQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate. This blockade of the receptor prevents the influx of calcium ions into the cell, which is responsible for the excitotoxicity associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the synaptic transmission in the central nervous system. It has been shown to reduce the synaptic transmission of glutamate, which is responsible for the excitotoxicity associated with various neurological disorders. It has also been shown to reduce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity for the AMPA receptor. It is also relatively easy to synthesize and has a long half-life, which makes it ideal for in vitro and in vivo experiments. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide in scientific research. One of the areas of interest is the role of AMPA receptors in the development of drug addiction. It has been shown that the blockade of AMPA receptors can reduce the reinforcing effects of drugs of abuse. Another area of interest is the role of AMPA receptors in the development of pain and inflammation. It has been shown that the blockade of AMPA receptors can reduce the pain and inflammation associated with various pathological conditions. Finally, the development of more potent and selective AMPA receptor antagonists may lead to the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Its high potency and selectivity make it an ideal tool for in vitro and in vivo experiments. The future directions for the use of this compound in scientific research are promising and may lead to the development of new drugs for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-5-chloro-2-methoxybenzenesulfonamide is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the excitotoxicity associated with stroke, epilepsy, and neurodegenerative diseases. It is also used to study the role of AMPA receptors in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-14(2,3)12-8-13(16-21-12)17-22(18,19)11-7-9(15)5-6-10(11)20-4/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJBYCIWLWWPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)
![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)

![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)
![5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4440117.png)
![4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4440143.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B4440145.png)

![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4440168.png)
![N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440176.png)
![3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440184.png)
